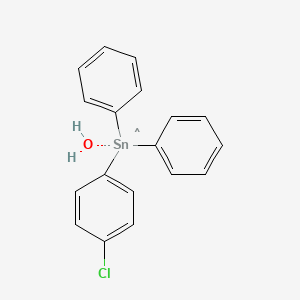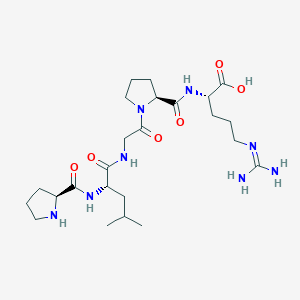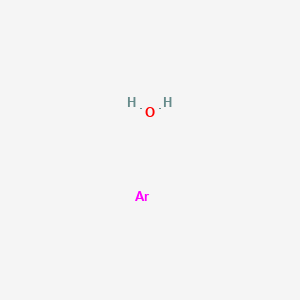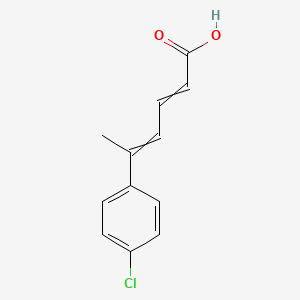
4-Chlorophenyl)diphenyltin hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl)diphenyltin hydrate: is an organotin compound that contains a tin atom bonded to a 4-chlorophenyl group and two phenyl groups, with water molecules associated in its structure. Organotin compounds are known for their diverse applications in industrial and agricultural settings, often used as stabilizers, catalysts, and biocides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl)diphenyltin hydrate typically involves the reaction of 4-chlorophenylmagnesium bromide with diphenyltin dichloride in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorophenyl)diphenyltin hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.
Major Products Formed:
Oxidation: Tin oxides and organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4-Chlorophenyl)diphenyltin hydrate is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and polymerization processes.
Biology: In biological research, organotin compounds are studied for their potential as antifungal and antibacterial agents. They are also investigated for their effects on enzyme activity and cellular processes.
Medicine: While organotin compounds have shown potential in medicinal chemistry, their toxicity limits their use. Research is ongoing to develop derivatives with reduced toxicity for potential therapeutic applications.
Industry: In industrial applications, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It also serves as a biocide in agricultural settings to control fungal and bacterial growth.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl)diphenyltin hydrate involves the interaction of the tin center with biological molecules. The tin atom can coordinate with sulfur and oxygen atoms in enzymes and proteins, disrupting their normal function. This interaction can inhibit enzyme activity, leading to antimicrobial effects. The compound’s ability to disrupt cellular processes makes it effective as a biocide.
Comparaison Avec Des Composés Similaires
Triphenyltin hydroxide: Another organotin compound with similar applications but different substituents.
Dibutyltin dichloride: Used as a catalyst and stabilizer, with different alkyl groups attached to the tin atom.
Tributyltin oxide: Known for its use as a biocide, particularly in marine antifouling paints.
Uniqueness: 4-Chlorophenyl)diphenyltin hydrate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological molecules, making it distinct from other organotin compounds.
Propriétés
Numéro CAS |
136266-26-7 |
|---|---|
Formule moléculaire |
C18H16ClOSn |
Poids moléculaire |
402.5 g/mol |
InChI |
InChI=1S/C6H4Cl.2C6H5.H2O.Sn/c7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;;/h2-5H;2*1-5H;1H2; |
Clé InChI |
YMVGKWPEHQVCHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)

![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)

![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)

![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)

![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)


